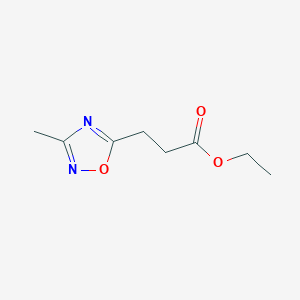

Ethyl 3-(3-methyl-1,2,4-oxadiazol-5-YL)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-(3-methyl-1,2,4-oxadiazol-5-YL)propanoate is a chemical compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing an oxygen atom and two nitrogen atoms .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as Ethyl 3-(3-methyl-1,2,4-oxadiazol-5-YL)propanoate, has been the subject of various studies . One efficient method involves the reaction of amidoximes with carboxylic acids and their derivatives . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields .Molecular Structure Analysis

The molecular structure of Ethyl 3-(3-methyl-1,2,4-oxadiazol-5-YL)propanoate is characterized by the presence of a 1,2,4-oxadiazole ring. This ring is a five-membered heterocyclic ring containing an oxygen atom and two nitrogen atoms .Chemical Reactions Analysis

1,2,4-oxadiazoles, including Ethyl 3-(3-methyl-1,2,4-oxadiazol-5-YL)propanoate, have been found to participate in various chemical reactions . They can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .Aplicaciones Científicas De Investigación

Drug Discovery and Medicinal Chemistry

The 1,2,4-oxadiazole ring is a common feature in many experimental, investigational, and marketed drugs due to its bioactive properties . Ethyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate can serve as a precursor or an intermediate in synthesizing compounds with potential therapeutic effects. Its structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and safety profiles.

Synthesis of Bioactive Compounds

This compound can be used in the synthesis of bioactive molecules at room temperature, which is advantageous for maintaining the integrity of thermosensitive functions . It can act as an amide- or ester-like linker in the design of bioactive compounds, expanding the prospects of using the oxadiazole core in medicinal chemistry.

Antiviral Agents

Derivatives of 1,2,4-oxadiazole have shown antiviral activity, and Ethyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate could be a key intermediate in the synthesis of such agents . Research into indole derivatives, which share a similar heterocyclic structure, has revealed their potential in developing new antiviral drugs.

Anticancer Research

The compound’s derivatives can be evaluated for anticancer properties using techniques like the MTT assay, which measures the activity of mitochondrial enzymes in living cells . This application is crucial for screening new cancer treatments and understanding the compound’s mechanism of action.

Anti-Trypanosomal Activity

Research has indicated that 1,2,4-oxadiazole derivatives can be synthesized and studied for their mode of action against Trypanosoma cruzi, the parasite responsible for Chagas disease . Ethyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate could contribute to this field by serving as a building block for such compounds.

Development of Bioisosteres

The oxadiazole ring can act as a bioisostere, replacing other functional groups in drug molecules to improve their pharmacokinetic and pharmacodynamic properties . This application is significant in the optimization of drug candidates, potentially leading to more effective and safer medications.

Mecanismo De Acción

Target of Action

Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various targets, including enzymes and receptors, to exert their effects.

Mode of Action

1,2,4-oxadiazoles are known to interact with their targets through hydrogen bonding . The nitrogen and oxygen atoms in the oxadiazole ring serve as hydrogen bond acceptors, allowing these compounds to bind to their targets .

Biochemical Pathways

1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used as antimicrobials , suggesting they may interfere with essential biochemical pathways in microorganisms.

Result of Action

Given the anti-infective activities of other 1,2,4-oxadiazole derivatives , it can be hypothesized that this compound may exert similar effects, such as inhibiting the growth of microorganisms or disrupting their cellular functions.

Direcciones Futuras

The future directions for research on Ethyl 3-(3-methyl-1,2,4-oxadiazol-5-YL)propanoate and similar compounds could involve further exploration of their anti-infective properties . The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Propiedades

IUPAC Name |

ethyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-3-12-8(11)5-4-7-9-6(2)10-13-7/h3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOGLAFNKZBXKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=NC(=NO1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-cyano-N-cyclohexyl-3-[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-propenamide](/img/structure/B2849174.png)

![Ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2849177.png)

![3-(3-Fluorophenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2849178.png)

![4-[6-(Thiophen-2-yl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B2849179.png)

![Ethyl 5-[[9H-fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1,2-oxazole-3-carboxylate](/img/structure/B2849180.png)

![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(pyridin-3-yl)methyl]piperazine](/img/structure/B2849181.png)